Azocan-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

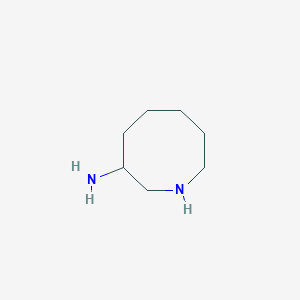

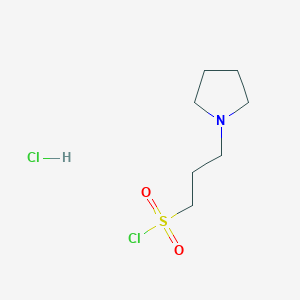

Azocan-3-amine is a chemical compound with the molecular weight of 128.22 . It is a liquid at room temperature . The IUPAC name for this compound is 3-azocanamine .

Chemical Reactions Analysis

Amines, including Azocan-3-amine, can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . They can also undergo formal aza- and oxo- [3 + 2] cycloaddition reactions . Furthermore, they can be converted into alkenes by an elimination reaction .

Physical And Chemical Properties Analysis

Azocan-3-amine is a liquid at room temperature . It has a molecular weight of 128.22 . As an amine, it can act as a weak organic base .

Aplicaciones Científicas De Investigación

1. Synthesis of Saturated Cyclic Amines

Azocan-3-amine plays a role in the synthesis of saturated cyclic amines, which are crucial in natural and synthetic bioactive compounds. Facile and green synthetic routes have been developed for these amines, including one-pot, microwave-assisted, metal-free, solvent-free, and aqueous media methods (Hameed et al., 2017).

2. Intermolecular Amination of C-H Bonds

Azocan-3-amine is implicated in the amination of C-H bonds. This process, often catalyzed by metal complexes, is critical in synthesizing aza-derivatives, with emphasis on both synthetic and mechanistic aspects (Intrieri et al., 2014).

3. Synthesis of N-GlcNAz Building Blocks

In chemical biology, azocan-3-amine derivatives like N-Azidoacetyl-d-glucosamine (GlcNAz) are used as building blocks for solid-phase peptide synthesis. They are substrates for enzymatic glycan extension, showing the versatility of azocan-3-amine in biological systems (Marqvorsen et al., 2019).

4. Reductive Cleavage by Intestinal Microflora

Azocan-3-amine, as a component of azo dyes, can be metabolized by intestinal microorganisms to produce aromatic amines. This aspect is significant in understanding the metabolic fate of such compounds (Chung et al., 1992).

5. Enantioselective Synthesis

Azocan-3-amine is used in enantioselective synthesis, particularly in the functionalization of α-methylene C–H bonds of amines, which is important in drug discovery and asymmetric synthesis (Jain et al., 2016).

6. Synthesis of the Lycopodium Alkaloid Skeleton

The azocane structure of Azocan-3-amine is pivotal in synthesizing the Lycopodium alkaloid lycopladine H, highlighting its role in the creation of complex natural product structures (Chauhan et al., 2015).

7. Synthesis of Chiral Azides

Azocan-3-amine derivatives are used in synthesizing chiral azides from alcohols. This method is eco-friendly and preserves the optical purity of chiral amino alcohols, which are significant in enantioselective reactions (Khan et al., 2019).

8. Organocatalytic Asymmetric Transformations

Azocan-3-amine is involved in organocatalytic asymmetric transformations, particularly in aza-Michael reactions. This is crucial for constructing new C-N bonds and synthesizing bioactive natural compounds (Wang et al., 2012).

9. Polymer Synthesis

Azocan-3-amine and its derivatives are utilized in polymer synthesis, particularly in reversible addition−fragmentation transfer (RAFT) polymerization. This technique is used to create homopolymers and block copolymers with potential applications in various industries (Jo et al., 2008).

10. Biobased Amine Synthesis

Azocan-3-amine plays a role in synthesizing biobased amines. These amines are key monomers for creating various polymers with applications in automotive, aerospace, building, or health applications (Froidevaux et al., 2016).

Safety And Hazards

Azocan-3-amine is classified as a dangerous substance. It has a GHS05 pictogram, indicating that it is corrosive . The hazard statement H314 suggests that it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

Propiedades

IUPAC Name |

azocan-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c8-7-4-2-1-3-5-9-6-7/h7,9H,1-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHHDWFTDGGETF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CNCC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azocan-3-amine | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2791095.png)

![2-(3,4-difluorobenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2791097.png)

![1-[4-(4-Chlorophenyl)phenyl]sulfonyl-4-methylpiperazine](/img/structure/B2791100.png)

![7-Fluoro-4-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)quinazoline](/img/structure/B2791107.png)

![5-Hydroxy-2-methyl-4-[morpholino(phenyl)methyl]benzo[g]benzofuran-3-carboxylic acid ethyl ester](/img/structure/B2791108.png)

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2791110.png)

![7-(4-Fluorophenyl)-1,3-dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2791111.png)

![1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B2791112.png)

![2-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzamide](/img/structure/B2791117.png)

![2-(5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2791118.png)